

Menthyl Anthranilate: A Technical Guide to its Chemical Properties and Characterization

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Compound of Interest

Compound Name: *Menthyl anthranilate*

Cat. No.: *B129310*

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Introduction

Menthyl anthranilate, also known by its FDA-approved name Meradimate, is an organic compound utilized primarily as a broad-spectrum UV filter in sunscreen products.[1][2] It is the ester of menthol and anthranilic acid.[2] Its ability to absorb both UVA and UVB radiation makes it a valuable ingredient in photoprotective formulations.[1][2] This technical guide provides an in-depth overview of the chemical properties of **menthyl anthranilate**, along with detailed methodologies for its characterization, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Menthyl anthranilate is a colorless or pale yellow oil that exhibits a distinct bluish fluorescence.[3] A comprehensive summary of its key chemical and physical properties is presented below.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₅ NO ₂	[4]
Molecular Weight	275.39 g/mol (or 275.4 g/mol)	[1][4]
Melting Point	62.5-63.5 °C (also reported as 63 °C)	[1][3][4]
Boiling Point	177-179 °C at 3 mmHg	[3][4]
Density	1.04 g/mL at 25 °C (also reported as 1.037 g/mL at 35 °C)	[4]
Refractive Index	n _{20/D} 1.542	[4]
Solubility	Insoluble in water; soluble in alcohol, dilute aqueous acids, and oils.	[1]
Flash Point	113 °C (235.4 °F) - closed cup	
UV Absorption Max (in Ethanol)	220 nm, 249 nm, 340 nm	[3]
Fluorescence Emission Max (in Ethanol)	405 nm	[3]

Spectroscopic and Chromatographic Characterization

The structural elucidation and quantitative analysis of **menthyl anthranilate** are accomplished through a variety of standard analytical techniques.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of **menthyl anthranilate**. While specific spectral data for **menthyl anthranilate** is available from suppliers, detailed assignments can be inferred from the structures of its precursors, menthol and anthranilic acid.[1] The ¹H NMR

spectrum would show characteristic signals for the aromatic protons of the anthranilate ring, the protons of the menthyl group's cyclohexane ring, and the amine protons. The ^{13}C NMR spectrum would similarly display distinct peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the menthyl moiety.[1]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for **menthyl anthranilate** would include:

- N-H stretching: for the primary amine group.
- C=O stretching: for the ester carbonyl group.
- C-O stretching: for the ester linkage.
- C-H stretching: for the aromatic and aliphatic components. FTIR spectra for **menthyl anthranilate** have been recorded from neat samples.[1]

UV-Visible Spectroscopy: As a UV filter, the UV-Vis spectrum is critical for characterizing **menthyl anthranilate**. In ethanol, it exhibits absorption maxima at 220 nm, 249 nm, and 340 nm, which is indicative of its ability to absorb UV radiation.[3] Its photophysical properties, including its fluorescence, are key to its function and have been studied to understand its performance as a sunscreen.[3]

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of **menthyl anthranilate**, especially in complex matrices like cosmetic formulations.[2] The gas chromatography component separates **menthyl anthranilate** from other volatile and semi-volatile compounds, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint for identification.[2] The Kovats retention index for **menthyl anthranilate** on a semi-standard non-polar column is reported as 2146.5.[1]

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the quantitative analysis of **menthyl anthranilate** in various samples.[2] Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase and a polar mobile phase to achieve

separation.[2] This method is crucial for quality control and concentration determination in commercial products.[2]

Experimental Protocols

General Workflow for Characterization

The logical flow for the comprehensive characterization of a **menthyl anthranilate** sample is outlined in the diagram below.

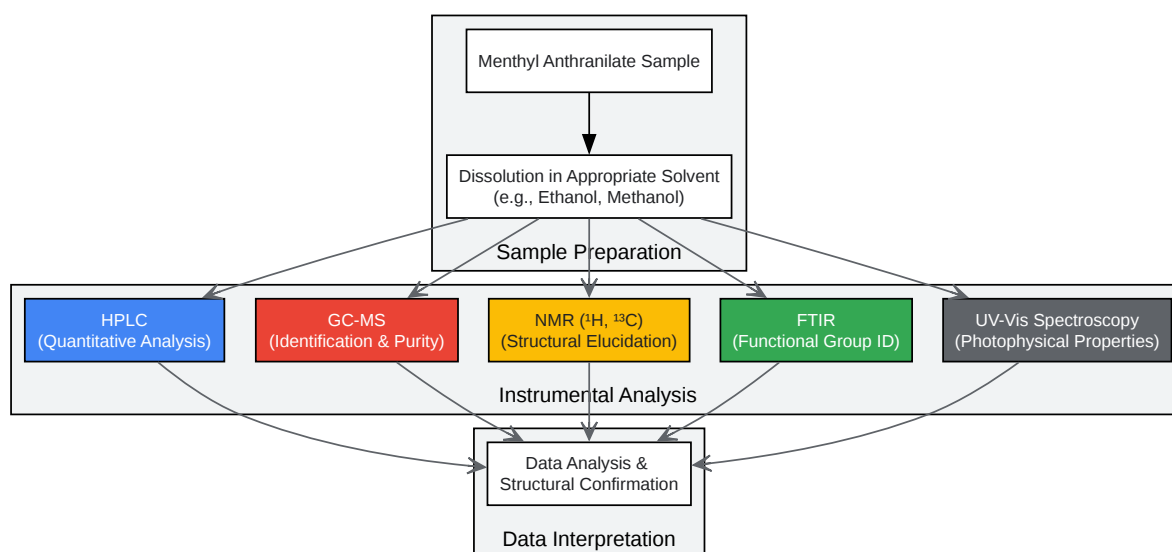


Figure 1: General Experimental Workflow for Menthyl Anthranilate Characterization

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Caption: General experimental workflow for **Menthyl Anthranilate** characterization.

Protocol: GC-MS Analysis of Anthranilate Esters

While a specific protocol for **menthyl anthranilate** is not detailed in the provided results, a methodology for the related compound, methyl anthranilate, in wine can be adapted. This

serves as a template for developing a method for **menthyl anthranilate** in a cosmetic matrix.

Objective: To identify and quantify **menthyl anthranilate** in a sample matrix.

1. Sample Preparation (Liquid-Liquid Extraction): a. Dissolve a known quantity of the cosmetic product in a suitable solvent. b. For a sample like wine, an extraction is performed with a solvent such as Freon 113 (1,1,2-trichloro-1,2,2-trifluoroethane).^{[5][6]} c. An internal standard (e.g., p-di-n-butoxybenzene for methyl anthranilate analysis) is added for accurate quantification.^{[5][6]} d. The solvent layer containing the analyte is carefully separated and may be concentrated if necessary.^{[5][6]}

2. GC-MS Instrumentation and Conditions (Adapted Example): a. Gas Chromatograph: Agilent Technologies 7820A GC system or equivalent.^[7] b. Mass Selective Detector: Agilent Technologies 5977E MSD or equivalent.^[7] c. Column: Fused silica capillary column (e.g., 30m length, 0.25 mm internal diameter, 0.25 μ m film thickness).^[7] d. Injector: Split mode (e.g., ratio 30:1) at a temperature of 200-250°C.^[7] e. Oven Program: A temperature ramp program is used to separate the components. For example, start at a lower temperature and gradually increase to a final temperature to elute **menthyl anthranilate**. f. Carrier Gas: Helium or Hydrogen. g. Data Acquisition: Mass spectra are collected over a suitable mass range (e.g., 50-350 amu) in electron ionization (EI) mode.

3. Data Analysis: a. The retention time of the peak corresponding to **menthyl anthranilate** is compared to that of a pure standard. b. The obtained mass spectrum is compared to a library spectrum (e.g., from NIST) or the spectrum of a pure standard for confirmation.^[1] c. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.^{[5][6]}

Biological Activity and Mechanism of Action

The primary significance of **menthyl anthranilate** is its function as a UV filter.^[2] Its mechanism involves the absorption of harmful UV radiation, followed by the dissipation of this energy through non-radiative pathways, thus protecting the skin from sun damage.^[8] The ultrafast excited-state dynamics of anthranilate esters have been studied to understand this photoprotective mechanism.^[8]

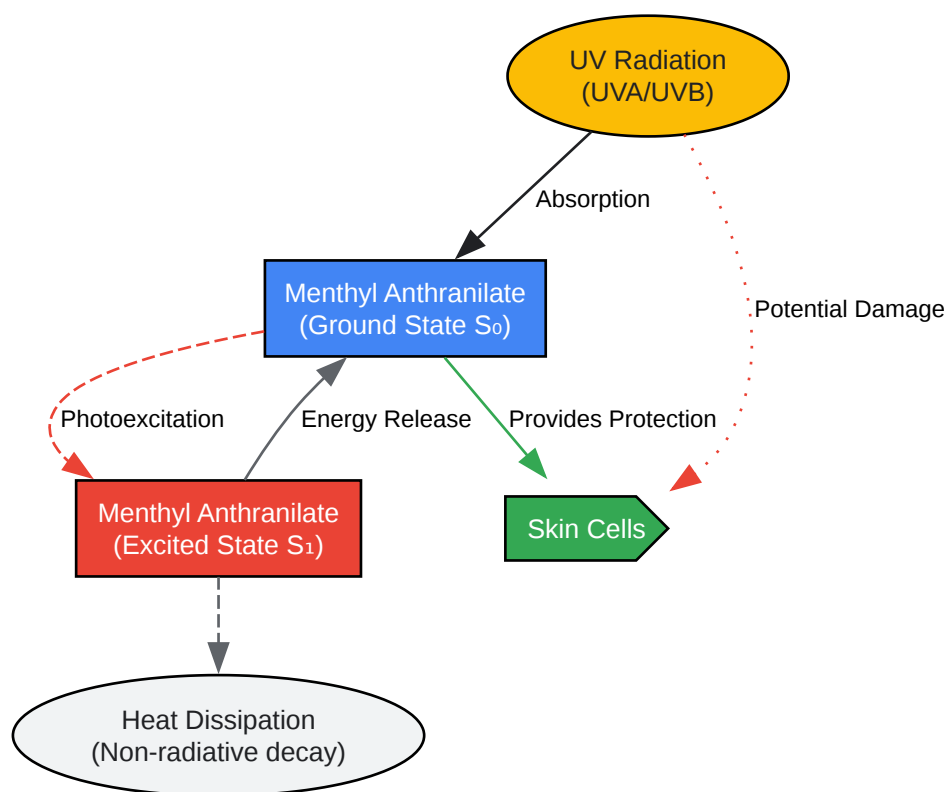


Figure 2: Simplified Mechanism of UV Protection by Menthyl Anthranilate

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Caption: Simplified mechanism of UV protection by **Menthyl Anthranilate**.

Synthesis

The chemical synthesis of **menthyl anthranilate** typically involves the esterification of anthranilic acid with menthol.[2] Another route is the transesterification of a more volatile anthranilate ester, such as methyl anthranilate, with menthol.[2] Research has focused on optimizing these synthetic pathways, including the use of novel catalytic systems to improve efficiency and reduce environmental impact.[2] While traditional methods often use homogeneous acid catalysts like sulfuric acid, there is a trend towards developing heterogeneous catalysts to simplify the purification process.[2]

Conclusion

Menthyl anthranilate is a well-characterized compound with significant applications in the cosmetics and pharmaceutical industries as a UV-A sunscreen. Its chemical and physical

properties are well-documented, and robust analytical methods exist for its identification and quantification. The methodologies and data presented in this guide provide a comprehensive resource for professionals engaged in research, development, and quality control involving this important photoprotective agent.

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